Avizafone Dihydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

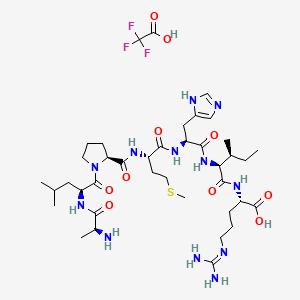

Avizafone Dihydrobromide is a prodrug of diazepam . It is a water-soluble compound that can be administered intramuscularly . The compound is metabolized by enzymes in the blood to form the active drug diazepam . It is mainly used as an antidote to poisoning with organophosphate nerve agents .

Synthesis Analysis

Avizafone is a peptide prodrug of diazepam and is delivered with Aspergillus oryzae (A.O.) protease . This enzyme, identified from a pool of hydrolytic enzymes in assay buffer, pH 7.4 at 32°C, converts avizafone to diazepam at supersaturated concentrations .Molecular Structure Analysis

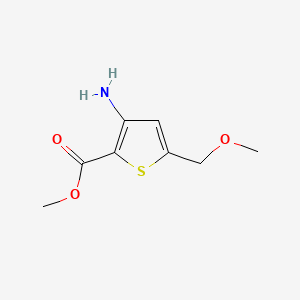

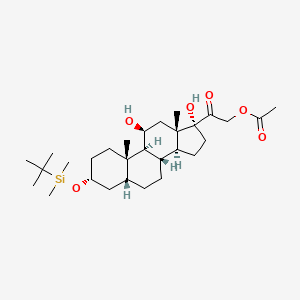

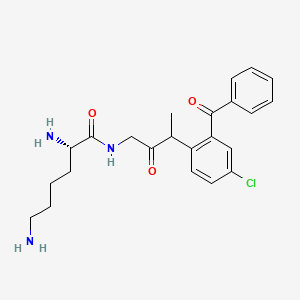

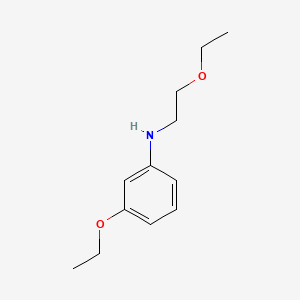

The molecular formula of Avizafone Dihydrobromide is C22H29Br2ClN4O3 . The molar mass is 592.76 g/mol . The IUPAC name is (2 S )-2,6-diamino- N - { [ (2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide .Chemical Reactions Analysis

Avizafone is metabolized by enzymes in the blood to form the active drug diazepam . This conversion happens at supersaturated concentrations .Physical And Chemical Properties Analysis

Avizafone Dihydrobromide has a molecular weight of 592.76 g/mol . It is a neat product . The compound is stable under recommended storage conditions .科学的研究の応用

Antidote for Organophosphate Poisoning

Avizafone Dihydrobromide is primarily used as an antidote to organophosphate poisoning . Organophosphates are a class of chemicals that are often used in pesticides and nerve gases. They work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By blocking this enzyme, organophosphates cause an overstimulation of the nerves, leading to symptoms such as muscle weakness, breathing difficulties, and seizures. Avizafone Dihydrobromide counteracts these effects by metabolizing into diazepam, a benzodiazepine that enhances the effect of the neurotransmitter GABA, thereby reducing nerve activity .

Treatment of Seizure Emergencies

Avizafone Dihydrobromide has been studied for its potential use in the treatment of seizure emergencies . Current treatments for seizure emergencies, such as status epilepticus, include intravenous or rectal administration of benzodiazepines. However, intranasal delivery of these drugs is desirable, but the small volume of the nasal cavity and low drug solubility pose significant difficulties. Avizafone, a peptide prodrug of diazepam, can be delivered with Aspergillus oryzae (A.O.) protease, an enzyme that converts avizafone to diazepam at supersaturated concentrations . This suggests that an intranasal avizafone-protease system may provide a rapid and alternative means of diazepam delivery .

Research and Development Purposes

Avizafone Dihydrobromide is also used for research and development purposes . As a prodrug of Diazepam, it can be used in various research settings to study the pharmacokinetics and pharmacodynamics of Diazepam, as well as its potential therapeutic applications .

将来の方向性

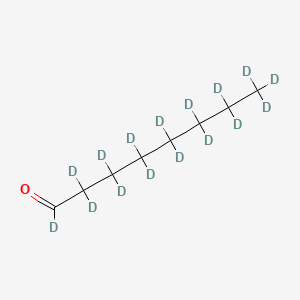

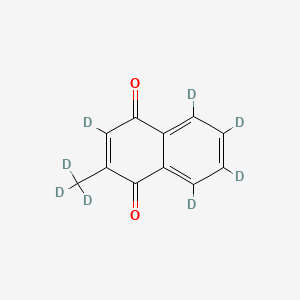

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Avizafone-d5 dihydrobromide, the deuterium-labeled Avizafone dihydrobromide, is used for research purposes . This suggests that future research could explore the impact of deuteration on the pharmacokinetics of Avizafone Dihydrobromide.

特性

IUPAC Name |

(2S)-2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRZTXVDPVPVDN-MBABXSBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747061 |

Source

|

| Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avizafone Dihydrobromide | |

CAS RN |

60067-15-4 |

Source

|

| Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)

![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)